Ethyl 2-formylthiazole-4-carboxylate

Descripción general

Descripción

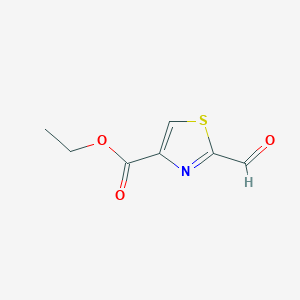

Ethyl 2-formylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formylthiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-formylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Ethyl 2-carboxythiazole-4-carboxylate.

Reduction: Ethyl 2-hydroxymethylthiazole-4-carboxylate.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-formylthiazole-4-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural features enable various chemical transformations, including:

- Oxidation: The formyl group can be oxidized to a carboxylic acid.

- Reduction: The formyl group can be reduced to a hydroxymethyl group.

- Substitution: The thiazole ring can undergo electrophilic substitution reactions.

These reactions facilitate the development of derivatives with tailored properties for specific applications.

Biology

The compound has shown promise in several biological activities:

- Enzyme Inhibition: It acts as an enzyme inhibitor by binding to active sites, preventing substrate binding and catalytic activity. This mechanism is significant in drug development.

- Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial effects against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .

- Antitumor Activity: Some research points to potential anticancer properties, although further studies are necessary to substantiate these claims.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited significant activity, indicating its potential use in developing new antibiotics or antifungal agents.

Case Study 2: Enzyme Inhibition Research

Research has highlighted the compound's role as an enzyme inhibitor within metabolic pathways. Specific studies have shown that it selectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This property could lead to reduced drug interactions in therapeutic settings, making it a candidate for further exploration in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of ethyl 2-formylthiazole-4-carboxylate is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring’s aromaticity and the presence of functional groups like the formyl and carboxylate groups contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

- Methyl 2-formylthiazole-4-carboxylate

- 4,5-Dimethylthiazole-2-carbaldehyde

- 4-Bromo-2-formylthiazole

- 4-Methylthiazole-2-carbaldehyde

Comparison: this compound is unique due to the presence of both an ethyl ester and a formyl group on the thiazole ringCompared to its methyl analog, the ethyl ester may provide different solubility and reactivity profiles, making it more suitable for certain applications .

Actividad Biológica

Ethyl 2-formylthiazole-4-carboxylate (CAS Number: 73956-17-9) is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C₇H₇NO₃S

Molecular Weight: Approximately 185.2 g/mol

IUPAC Name: Ethyl 2-formyl-1,3-thiazole-4-carboxylate

The compound features a thiazole ring, which is essential for its biological activity. The presence of functional groups such as the formyl (-CHO) and carboxylate (-COOEt) enhances its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol. The process typically involves refluxing the reaction mixture for 24 hours, followed by purification through recrystallization. This method allows for the production of high yields of the compound, which can be optimized by adjusting parameters like temperature and solvent choice .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to the active sites of various enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is significant in drug development, particularly for targeting enzymes involved in disease processes .

Key Enzyme Interactions

- CYP Enzymes: Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Enzyme Inhibition: The compound's thiazole ring contributes to its binding affinity, making it a candidate for further exploration as a therapeutic agent against diseases requiring enzyme inhibition .

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties: There is evidence suggesting that this compound may possess antimicrobial effects, making it useful in developing new antibiotics or antifungal agents .

- Antitumor Activity: Some studies indicate potential anticancer properties, although further research is required to substantiate these claims .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial effects of this compound showcased its ability to inhibit the growth of various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Research Findings on Enzyme Inhibition

Research has highlighted the compound's role as an enzyme inhibitor in metabolic pathways. For instance, it was found to inhibit specific cytochrome P450 enzymes selectively, which could lead to reduced drug interactions in therapeutic settings .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its applications extend to:

- Pharmaceutical Development: Due to its enzyme-inhibiting properties, it is being explored for developing new drugs targeting metabolic diseases.

- Agrochemicals: The compound's potential antimicrobial properties may also find applications in developing agricultural chemicals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mthis compound | Contains a methyl group instead of an ethyl group | Different solubility and reactivity profiles |

| Ethyl 2-carbamoylthiazole-4-carboxylate | Contains a carbamoyl group | Exhibits different biological activity profiles |

| Ethyl thiazole-4-carboxylate | Lacks formyl substitution | Simpler structure leads to different applications |

This table illustrates how this compound compares with related compounds in terms of structure and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-formylthiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves refluxing ethyl 2-bromoacetate with thiourea derivatives under basic conditions, followed by formylation. For example, heating in ethyl acetate with 2N HCl, extraction with chloroform, drying with Na₂SO₄, and purification via silica gel thin-layer chromatography (TLC) yields the compound as a pale-yellow solid (mp 64.3–65.6°C) . Optimization includes monitoring reaction progress with TLC and adjusting reflux time or solvent polarity to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm the formyl (C=O) and ester (C=O) groups.

- ¹H and ¹³C NMR to resolve thiazole ring protons, formyl protons (~9.8 ppm), and ester functionalities.

- Mass spectrometry (MS) to verify molecular weight (observed m/z 186) .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound serves as a precursor for bioactive molecules, such as γ-lactam hydrolysates of thiopeptides with antimicrobial or anticancer properties. Its formyl group enables nucleophilic substitutions or condensations to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of its reactivity?

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electronic properties, such as electrophilicity of the formyl group, and simulates reaction pathways (e.g., nucleophilic attack on the thiazole ring). These studies guide experimental design by identifying transition states and regioselectivity trends .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR bands with DFT-simulated spectra. For crystallographic ambiguities (e.g., disorder in the thiazole ring), use software like SHELXL to refine hydrogen bonding patterns and torsional angles .

Q. How is X-ray crystallography employed to confirm its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the formyl group and solvent molecules). For example, CCDC deposition (e.g., 1951603 for analogous thiazoles) provides benchmark data for structural comparisons .

Q. What mechanistic insights explain side reactions during formylation?

Competitive oxidation of the thiazole sulfur or ester hydrolysis may occur under acidic conditions. Monitoring with LC-MS and adjusting pH or temperature minimizes byproducts. Isotopic labeling (e.g., D₂O in NMR) can trace proton exchange in the formyl group .

Q. How do solvent effects influence its reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in Suzuki-Miyaura couplings, while non-polar solvents (e.g., toluene) favor Heck reactions. Solvent choice is validated via Hammett plots or Kamlet-Taft parameters to correlate with reaction rates .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) .

- Data Contradictions : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in NMR or MS datasets .

- Advanced Characterization : Pair dynamic NMR with variable-temperature studies to probe conformational flexibility .

Propiedades

IUPAC Name |

ethyl 2-formyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOVJIFWXRQGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463310 | |

| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73956-17-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73956-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.